molecular formula C11H15N5O5 B3214148 Adenosine, N-methyl-, 1-oxide CAS No. 113509-54-9

Adenosine, N-methyl-, 1-oxide

Cat. No.: B3214148
CAS No.: 113509-54-9
M. Wt: 297.27 g/mol
InChI Key: WSNFPBJZRWYJBW-IOSLPCCCSA-N
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Description

Adenosine, N-methyl-, 1-oxide is a derivative of adenosine, a naturally occurring nucleoside that plays a crucial role in various biological processes. This compound is known for its potent anti-inflammatory and immunoregulatory properties, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, N-methyl-, 1-oxide typically involves the oxidation of adenosine. One common method is the photochemical preparation, where adenosine is exposed to ultraviolet light, leading to the formation of the N-oxide derivative . Another method involves the use of hydrogen peroxide or peroxycarboxylic acids as oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale oxidation reactions using safe and efficient oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-methyl-, 1-oxide primarily undergoes oxidation reactions. The oxidation of tertiary amines, such as this compound, can be achieved using reagents like hydrogen peroxide or peroxycarboxylic acids .

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peroxycarboxylic acids

    Reaction Conditions: Typically carried out under mild conditions to prevent degradation of the compound

Major Products Formed

The major product formed from the oxidation of adenosine is this compound itself. Further oxidation can lead to the formation of other derivatives, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, N-methyl-, 1-oxide is unique due to its enhanced stability and resistance to enzymatic degradation compared to adenosine . This makes it a more potent and longer-lasting modulator of inflammatory and immune responses.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFPBJZRWYJBW-IOSLPCCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine, N-methyl-, 1-oxide
Reactant of Route 2
Adenosine, N-methyl-, 1-oxide
Reactant of Route 3
Adenosine, N-methyl-, 1-oxide
Reactant of Route 4
Adenosine, N-methyl-, 1-oxide
Reactant of Route 5
Adenosine, N-methyl-, 1-oxide
Reactant of Route 6
Adenosine, N-methyl-, 1-oxide

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